(5-Azaspiro[3.4]octan-8-yl)methanol
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Overview
Description
(5-Azaspiro[34]octan-8-yl)methanol is a chemical compound that belongs to the class of spirocyclic compounds It is characterized by a spirocyclic structure where a nitrogen atom is incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaspiro[3.4]octan-8-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both nitrogen and hydroxyl functional groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Azaspiro[3.4]octan-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various spirocyclic derivatives .
Scientific Research Applications
(5-Azaspiro[3.4]octan-8-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of (5-Azaspiro[3.4]octan-8-yl)methanol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (5-Azaspiro[3.4]octan-7-yl)methanol
- (6-Azaspiro[3.4]octan-8-yl)methanol
- (6-Cbz-6-azaspiro[3.4]octan-8-yl)methanol
Uniqueness
(5-Azaspiro[3.4]octan-8-yl)methanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-azaspiro[3.4]octan-8-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-2-5-9-8(7)3-1-4-8/h7,9-10H,1-6H2 |
InChI Key |
VVVMYLQMFYDXCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CCN2)CO |
Origin of Product |
United States |
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